Product packaging for 2-Methylphenethylamine(Cat. No.:CAS No. 55755-16-3)

2-Methylphenethylamine

Cat. No.: B1221183
CAS No.: 55755-16-3
M. Wt: 135.21 g/mol
InChI Key: OWOUKRYOZIZVFK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

Synonyms and Isomers

BMPEA is known by several synonyms, including:

2-(2-Methylphenyl)ethylamine georganics.sk

2-(o-Tolyl)ethylamine georganics.sk

2-Methylbenzeneethanamine georganics.sk

β-methylphenethylamine (β-Me-PEA) wikipedia.orgcaymanchem.com

2-phenylpropan-1-amine wikipedia.orgnih.gov

It is a positional isomer of amphetamine. wikipedia.orgnih.gov Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of BMPEA and amphetamine, both are phenethylamines with an additional methyl group, but the location of this methyl group differs. wikipedia.org Another positional isomer is N-methylphenethylamine. wikipedia.orgwikipedia.org

Distinction from Related Phenethylamines

Amphetamine: The key structural difference between this compound (specifically, its isomer β-methylphenethylamine) and amphetamine lies in the position of the methyl group on the propane (B168953) chain. wikipedia.orgnih.gov In β-methylphenethylamine, the methyl group is on the beta carbon atom, whereas in amphetamine (alpha-methylphenethylamine), it is on the alpha carbon. nih.govwikipedia.org This structural variance leads to different pharmacological profiles. While both are agonists of the human trace amine-associated receptor 1 (TAAR1), amphetamine is a potent central nervous system stimulant. wikipedia.orgwikipedia.org In contrast, β-methylphenethylamine and its analogs have weaker effects on dopamine (B1211576) transporters (DATs) compared to norepinephrine (B1679862) transporters (NETs), suggesting a lower potential for abuse. nih.govresearchgate.net

N-Methylphenethylamine (NMPEA): NMPEA is another isomer of amphetamine where the methyl group is attached to the nitrogen atom of the phenethylamine (B48288) structure. wikipedia.orgwikipedia.org Like BMPEA, NMPEA is a trace amine and a TAAR1 agonist. wikipedia.orgwikipedia.org However, the placement of the methyl group on the nitrogen atom in NMPEA, rather than on the carbon chain as in BMPEA, results in distinct pharmacological properties.

Historical Context of Research

Research into β-methylphenethylamine dates back to the 1930s when it was investigated as a sympathomimetic agent. nih.gov Early studies by Graham and co-workers at the Upjohn Company compared its effects to other β-methylphenethylamines, noting it had approximately one-third the pressor activity of amphetamine and about twice the bronchodilator power. ebi.ac.uk More recently, its synthesis has been explored through methods like the catalytic hydrogenation of 2-phenylpropionitrile. wikipedia.org

Current Research Landscape and Significance

Current research interest in this compound and its isomer β-methylphenethylamine has been reignited by their detection in dietary and pre-workout supplements. nih.govresearchgate.net This has prompted further investigation into their pharmacological and toxicological profiles.

Recent studies have focused on:

Neurochemical Effects: Research has shown that BMPEA and its analogs are substrates for both dopamine and norepinephrine transporters, though they are significantly less potent than amphetamine at dopamine transporters. nih.govresearchgate.net Their action is more pronounced at norepinephrine transporters. nih.govresearchgate.net

Cardiovascular Effects: Studies in rats have demonstrated that BMPEA can cause dose-dependent increases in blood pressure, similar to amphetamine. nih.govresearchgate.net However, unlike amphetamine, it does not significantly affect heart rate or locomotor activity. nih.gov

Analytical Detection: The classification of β-methylphenethylamine as a doping agent by the World Anti-Doping Agency has led to the development of analytical methods to distinguish it from its isomer, amphetamine. ebi.ac.uk

The ongoing research is significant for public health, particularly concerning the unintended consumption of these compounds in supplements. Understanding the biological activity of BMPEA is crucial for assessing potential health risks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1221183 2-Methylphenethylamine CAS No. 55755-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)ethanamine
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InChI

InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUKRYOZIZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60366371
Record name 2-Methylphenethylamine
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Molecular Weight

135.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55755-16-3
Record name 2-Methylphenethylamine
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Record name 2-Methylphenethylamine
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Record name 2-Methylphenethylamine
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Record name 55755-16-3
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Record name 2-METHYLPHENETHYLAMINE
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Synthesis and Derivatization Methodologies

Classical and Modern Synthetic Approaches

The synthesis of 2-Methylphenethylamine and related chiral amines can be accomplished through a variety of chemical and enzymatic methods, ranging from classical multi-step pathways to modern enantioselective techniques.

Chemical Synthesis Pathways

The creation of this compound and its parent compound, phenethylamine (B48288), can be achieved through several established chemical routes. Classical approaches often involve multiple steps with moderate yields, while modern strategies aim for higher efficiency and scalability.

One documented method for synthesizing this compound involves the reduction of 2-methylphenylacetone. ontosight.ai Another approach is the reaction of o-tolylmagnesium bromide with chloroacetonitrile. ontosight.ai For the broader class of phenethylamines, reductive amination is a preferred industrial method, offering high yields. For instance, N-methylphenethylamine (NMPEA) can be synthesized via the reductive amination of phenylacetaldehyde (B1677652) with methylamine, using a reducing agent like sodium borohydride. This method, when optimized for conditions such as pH and temperature, can achieve yields of 80-90%.

A foundational, albeit lower-yielding, synthesis for N-substituted phenethylamines was reported by Carothers and co-workers. wikipedia.org This three-step process begins with the conversion of phenethylamine to its p-toluenesulfonamide (B41071) derivative. This intermediate is then N-methylated with methyl iodide, and the final step involves hydrolysis with a strong acid to remove the sulfonamide protecting group, yielding the N-methylated product. wikipedia.org This classical pathway typically results in moderate yields of 40-60%.

For the synthesis of the related amphetamine (α-methylphenethylamine), the Leuckart method is the most common route. This pathway uses phenylacetone (B166967) (P2P) and reagents like formic acid or ammonium (B1175870) formate (B1220265) to produce a racemic mixture of the final product. europa.eu

Synthesis Method Starting Materials Key Reagents Product Typical Yield Reference
Reduction2-methylphenylacetoneReducing AgentThis compoundNot specified ontosight.ai
Grignard Reactiono-tolylmagnesium bromide, chloroacetonitrile-This compoundNot specified ontosight.ai
Reductive AminationPhenylacetaldehyde, MethylamineSodium borohydrideN-Methylphenethylamine80-90%
Carothers SynthesisPhenethylaminep-toluenesulfonyl chloride, methyl iodide, HClN-Methylphenethylamine40-60% wikipedia.org
Leuckart ReactionPhenylacetone (P2P)Formic acid, Ammonium formateAmphetamine (racemic)Not specified europa.eu

Enantioselective Synthesis and Chiral Resolution Techniques

The production of single-enantiomer chiral amines is of significant interest for pharmaceutical and agrochemical applications, as biological activity is often stereospecific. d-nb.info Enzymatic methods are particularly valuable as they operate under mild conditions and exhibit high enantioselectivity. d-nb.info

A prominent modern approach is the use of transaminases in a process called dynamic kinetic resolution (DKR). d-nb.info In one study focused on synthesizing (R)-β-methylphenethylamine, a transaminase from Ruegeria pomeroyi was used to convert 2-phenylpropanal. d-nb.inforesearchgate.net This enzymatic process was combined with in situ product crystallization (ISPC), which helps to overcome product inhibition by selectively precipitating the desired amine salt, thereby driving the reaction equilibrium towards the product. d-nb.inforesearchgate.net This combined DKR-ISPC method achieved high concentrations (up to 250 mM) and excellent enantiomeric excess (up to 99%). d-nb.inforesearchgate.net

The challenge of synthesizing chiral 2-arylethylamines has led to the development of various asymmetric methodologies. mdpi.com Beyond enzymatic catalysis, these include organocatalysis and organophotocatalysis, which utilize small organic molecules to induce chirality. mdpi.com For example, thiourea-boronic acid hybrid catalysts have been used to facilitate aza-Michael additions to create chiral phenethylamines with high yield and enantiomeric excess. mdpi.com These advanced, metal-free strategies represent a robust alternative to classical chemical methods, which often produce racemic mixtures that are difficult and wasteful to resolve. d-nb.info

Technique Key Components Substrate Example Product Example Key Feature Reference
Dynamic Kinetic Resolution (DKR) with ISPCTransaminase from Ruegeria pomeroyi2-phenylpropanal(R)-β-methylphenethylamineOvercomes product inhibition; high enantiomeric excess (>99%) d-nb.inforesearchgate.net
OrganocatalysisThiourea–boronic acid hybrid catalystα,β-unsaturated carboxylic acidsChiral β-amino acidsMetal-free; high enantioselectivity mdpi.com
OrganophotocatalysisPhotoredox catalysts, visible lightAlkenes, ammonium saltsSubstituted 2-piperidinonesMild conditions; constructs multiple C-N/C-C bonds in one step mdpi.com
Classical ResolutionDiastereomeric crystallizationRacemic amine mixtureEnantiomerically pure amine saltsTraditional method; can be wasteful d-nb.info

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization, the process of chemically modifying a molecule, is a cornerstone of medicinal chemistry. For phenethylamines, modifications to the amine group (N-substitution) or the aromatic ring (ring-substitution) are common strategies to probe how structural changes affect biological activity.

Synthesis of N-Substituted Derivatives

Modifying the nitrogen atom of the phenethylamine core is a key strategy for investigating structure-activity relationships (SAR). The synthesis of N-methylphenethylamine (NMPEA) itself is a primary example of N-substitution. wikipedia.org A more complex derivatization involves adding larger groups, such as a benzyl (B1604629) group, to the nitrogen.

The synthesis of the "NBOMe" class of compounds illustrates this principle. These N-benzylphenethylamines are derived from the 2C-X series of phenethylamines. nih.gov The synthesis typically involves the reductive amination of a phenethylamine (like 2,5-dimethoxy-4-bromophenethylamine, or 2C-B) with a substituted benzaldehyde. This creates a new molecule with a significantly different pharmacological profile, demonstrating how N-substitution can dramatically alter receptor interaction and activity. nih.gov

Derivative Class Parent Compound Modification Synthetic Method Purpose of Derivatization Reference
N-MethylphenethylaminesPhenethylamineAddition of a methyl group to the nitrogenReductive amination or Carothers methodTo create a secondary amine, altering metabolic stability and receptor affinity wikipedia.org
NBOMes2C-X Phenethylamines (e.g., 2C-B)Addition of a substituted benzyl group to the nitrogenReductive aminationTo dramatically increase potency and alter selectivity at serotonin (B10506) receptors nih.gov

Ring-Substituted Phenethylamine Derivatives

Altering the substituents on the phenyl ring of the phenethylamine scaffold is a powerful tool for SAR studies. The position and electronic nature of these substituents can profoundly influence a compound's interaction with biological targets.

The 2C-X family of compounds, developed by Alexander Shulgin, is a classic example of ring substitution. Starting from a 2,5-dimethoxy-phenethylamine backbone, various substituents are placed at the 4-position of the ring. For instance, the synthesis of 2,5-dimethoxy-4-bromophenethylamine (2C-B) begins with 2,5-dimethoxybenzaldehyde, which is converted to a β-nitrostyrene and then reduced to the corresponding phenethylamine, which is subsequently brominated. nih.gov This systematic substitution allows for a detailed exploration of how different chemical groups at the 4-position affect pharmacological activity. nih.gov

Further research has explored how ring substitution impacts enzyme interactions. A study comparing p-chloro-β-methylphenethylamine and p-methoxy-β-methylphenethylamine revealed distinct activities at the monoamine oxidase B (MAO-B) enzyme. plos.org These compounds were synthesized from their respective substituted nitrostyrenes. plos.org The study found that despite their structural similarity, the different electronic properties of the chloro and methoxy (B1213986) groups led to different binding conformations and activities within the enzyme's active site, highlighting the sensitivity of biological targets to subtle changes in the ligand's structure. plos.org

Derivative Series Parent Scaffold Substitution Pattern Example Compound Purpose of Derivatization Reference
2C-X CompoundsPhenethylamineMethoxy groups at positions 2 and 5; various substituents at position 42,5-Dimethoxy-4-bromophenethylamine (2C-B)To systematically probe the effect of the 4-position substituent on hallucinogenic activity nih.gov
Para-substituted β-methylphenethylaminesβ-MethylphenethylamineChloro or Methoxy group at the para (4) positionp-chloro-β-methylphenethylamineTo investigate the influence of electronic properties on enzyme (MAO-B) inhibition and substrate activity plos.org

Radiolabeling Techniques for Mechanistic Studies

Radiolabeling is an essential technique for studying the metabolic fate, distribution, and mechanism of action of compounds in vivo and in vitro. By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), into a molecule, researchers can trace its journey and interactions within a biological system.

A method for synthesizing ¹⁴C-labeled N-methylphenethylamine (NMPEA) has been developed for use in pharmacokinetic studies. wikipedia.org This approach is a modification of classical synthesis pathways. It begins by reacting phenethylamine with trifluoroacetic anhydride (B1165640) to form a trifluoroacetamide (B147638) protective group. wikipedia.org This intermediate is then N-methylated using ¹⁴C-labeled methyl iodide. wikipedia.org The final step is the hydrolysis of the amide with aqueous sodium hydroxide (B78521) to release the radiolabeled NMPEA. This technique provides a product with high isotopic purity (>98%), which is critical for accurate mechanistic and metabolic research, though it requires specialized facilities for handling radioactive materials.

Technique Isotope Parent Compound Key Reagents Key Intermediate Purpose Reference
Trifluoroacetamide RadiolabelingCarbon-14 (¹⁴C)PhenethylamineTrifluoroacetic anhydride, ¹⁴C-methyl iodide, NaOHN-(¹⁴C-methyl) trifluoroacetamide of phenethylaminePharmacokinetic and metabolic pathway studies wikipedia.org

Pharmacological and Biochemical Investigations

Molecular Mechanisms of Action

2-Methylphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that exerts its effects through complex interactions with various components of the monoaminergic system. Its primary mechanisms of action involve agonism at the trace amine-associated receptor 1 (TAAR1) and functioning as a substrate for monoamine transporters, which collectively modulate the release of key neurotransmitters.

This compound is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikiwand.com This property is shared with its isomers, including amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine. wikipedia.orgwikidoc.org TAAR1 is a G protein-coupled receptor that binds to endogenous trace amines and certain psychoactive compounds. google.comwikipedia.org The activation of TAAR1 by agonists like 2-MPEA can influence neurotransmission in dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. wikipedia.org

This compound interacts with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), by acting as a substrate. This action is crucial to its ability to induce the release of dopamine and norepinephrine.

Research has demonstrated that 2-MPEA functions as a substrate for the dopamine transporter (DAT). nih.gov However, its potency as a DAT substrate is considerably lower than that of its isomer, amphetamine. nih.govresearchgate.net In studies using rat brain synaptosomes, 2-MPEA was found to be at least 10-fold less potent than amphetamine at inducing dopamine release via DAT. nih.govresearchgate.net This suggests that while 2-MPEA can facilitate dopamine efflux, it does so with less efficacy than amphetamine. The interaction of 2-MPEA with DAT is competitive, as evidenced by the ability of the DAT inhibitor GBR12909 to shift the dose-response curve for 2-MPEA-induced dopamine release. nih.gov

Similar to its action at DAT, 2-MPEA is also a substrate for the norepinephrine transporter (NET). nih.govresearchgate.net Notably, the releasing actions of 2-MPEA are more potent at NET than at DAT. nih.govresearchgate.net Despite being less potent than amphetamine at NET, its preferential activity at this transporter is a distinguishing feature of its pharmacology. nih.govresearchgate.net The interaction with NET is also competitive, as the NET inhibitor desipramine (B1205290) can shift the dose-response curve for 2-MPEA-induced norepinephrine release. nih.gov This substrate activity at NET contributes to the compound's ability to increase extracellular norepinephrine levels.

In contrast to its activity at DAT and NET, 2-MPEA has been shown to have negligible effects on the serotonin transporter (SERT). nih.gov Studies evaluating its ability to inhibit serotonin uptake or induce its release have found it to be largely inactive at SERT. nih.gov This selectivity for DAT and NET over SERT is a common characteristic among many phenethylamine derivatives and distinguishes its mechanism from compounds that also significantly impact serotonin signaling. mdpi.com

The primary neurochemical effect of 2-MPEA is the release of dopamine and norepinephrine, a direct consequence of its substrate activity at DAT and NET. nih.govnucleos.com By binding to these transporters, 2-MPEA is transported into the neuron, leading to a reversal of the transporter's normal function and the subsequent efflux of neurotransmitters from the cytoplasm into the synaptic cleft.

Table 1: In Vitro Functional Activity of this compound and Related Compounds at Monoamine Transporters

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)
This compound (as BMPEA) 275 ± 3949 ± 3
Amphetamine 25 ± 213 ± 2
Methamphetamine 25 ± 222 ± 1

Data adapted from studies on β-Methylphenethylamine (BMPEA), a structural isomer of this compound, in rat brain synaptosomes. nih.gov EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

Enzymatic Metabolism and Degradation Pathways

The metabolic fate of this compound (also known as N-Methylphenethylamine or NMPEA) is governed by several enzymatic systems, primarily involving monoamine oxidases and other transforming enzymes.

This compound is a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B. wikipedia.org Research utilizing rat brain mitochondria has determined the Michaelis-Menten constants (Kₘ) for this interaction. The compound shows a higher affinity for MAO-B, as indicated by a lower Kₘ value, suggesting it is preferentially metabolized by this isoform. wikipedia.org Like its parent compound phenethylamine (PEA), this compound is metabolized relatively quickly by these enzymes during first-pass metabolism. wikipedia.org Monoamine oxidases are flavoenzymes responsible for the deamination of primary and secondary amines that are free within the neuronal cytoplasm. wikipedia.orgresearchgate.net

Table 1: Michaelis-Menten Constants (Kₘ) for this compound with MAO Isoforms Source: Data from rat brain mitochondria studies. wikipedia.org

Enzyme Kₘ (μM)
MAO-A 58.8

Beyond its degradation by monoamine oxidases, this compound is involved in other metabolic pathways. It is itself a metabolic product, formed in humans through the N-methylation of its precursor, phenethylamine (PEA), by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org

The metabolism of this compound can also proceed via N-demethylation. Studies on rat liver microsomes have investigated the effects of substituents on the N-demethylation of N-methyl-2-phenethylamines. nih.gov In control microsomes, this compound (referred to as N-methyl-α-methylphenethylamine in the study for its structural relation) appeared to be demethylated by a single enzyme system. nih.gov The catabolism of related compounds suggests the involvement of cytochrome P450 (CYP) enzymes. For instance, the depropargylation of N-methyl,N-propargyl-2-phenylethylamine to produce this compound is catalyzed by CYP2B6, CYP2C19, and CYP2D6. nih.gov Specifically, CYP2C19 was found to be the most active in generating this compound in that context. nih.gov

Receptor Binding and Activation Profiles

The pharmacological effects of this compound are initiated by its interaction with various receptors, most notably G protein-coupled receptors (GPCRs).

Screening studies have identified this compound as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org TAAR1 is a G protein-coupled receptor that modulates monoamine neurotransmission. The agonistic activity of this compound at hTAAR1 is comparable to that of its parent compound, phenethylamine, and its structural isomer, amphetamine. wikipedia.org This interaction is a key component of its mechanism of action, influencing the release and reuptake of neurotransmitters.

The interaction of this compound with adrenergic receptors appears to be limited. In vitro binding assays performed on a range of phenethylamine analogs showed that several compounds structurally similar to this compound had very low affinity for multiple adrenergic receptor subtypes. nih.gov Specifically, for α-ethylphenethylamine analogs, the binding affinity (Ki) values for α1A, α1B, α1D, β1, and β2 receptors were all greater than 10,000 nM, indicating a weak interaction. nih.gov However, other research suggests that some phenethylamines can interact with α1A and α2A receptors at submicromolar concentrations. researchgate.net The parent compound, phenethylamine, is considered inactive as a direct agonist at α- and β-adrenergic receptors. wikipedia.org

Similar to its profile at adrenergic receptors, this compound generally displays low affinity for a broad range of serotonin (5-HT) receptors. In vitro screening of related phenethylamine analogs demonstrated Ki values greater than 10,000 nM for the 5-HT2A and 5-HT2C receptor subtypes, among others. nih.gov Conversely, some studies on various phenethylamines have noted interactions with the 5-HT1A receptor at submicromolar concentrations. researchgate.net The psychedelic effects of certain phenethylamine derivatives are often mediated by the 5-HT2A receptor, but this activity is highly dependent on specific structural features, such as methoxy (B1213986) substitutions on the phenyl ring, which are absent in this compound. researchgate.netresearchgate.net

Table 2: Summary of Receptor Interaction Data for this compound and Related Analogs Note: This table includes data for closely related analogs where direct data for this compound is not available.

Receptor Subtype Compound Class Data Type Value (nM) Reference
Adrenergic Receptors
α1A α-Ethylphenethylamine analogs Ki >10,000 nih.gov
α1A Phenethylamines Ki Submicromolar researchgate.net
α1B α-Ethylphenethylamine analogs Ki >10,000 nih.gov
α1D α-Ethylphenethylamine analogs Ki >10,000 nih.gov
α2A Phenethylamines Ki Submicromolar researchgate.net
β1 α-Ethylphenethylamine analogs Ki >10,000 nih.gov
β2 α-Ethylphenethylamine analogs Ki >10,000 nih.gov
Serotonin Receptors
5-HT1A Phenethylamines Ki Submicromolar researchgate.net
5-HT2A α-Ethylphenethylamine analogs Ki >10,000 nih.gov
5-HT2C α-Ethylphenethylamine analogs Ki >10,000 nih.gov
Trace Amine Receptor

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of phenethylamine analogs and their pharmacological activity is a widely studied area. Substitutions on the aromatic ring and the ethylamine (B1201723) side chain are critical determinants of receptor interaction.

Research into a variety of substituted phenethylamines demonstrates that the nature and position of functional groups on the phenyl ring significantly modulate their binding affinity and functional activity, particularly at serotonin (5-HT) receptors. For instance, in the 2,5-dimethoxy-substituted phenethylamine series (the "2C-X" family), the substituent at the 4-position plays a crucial role. Generally, increasing the size and lipophilicity of the 4-substituent leads to increased binding affinities at 5-HT2A and 5-HT2C receptors. nih.gov Studies have shown that halogen substitutions (e.g., iodine or bromine) at the C-4 position tend to increase potency compared to hydrogen. nih.gov For example, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) are potent 5-HT2A receptor agonists. nih.govresearchgate.net

The introduction of an α-methyl group on the ethylamine side chain, which converts a phenethylamine to an amphetamine analog, also has significant pharmacological consequences. While this modification can have a minor influence on binding affinity at 5-HT2A/C receptors, it often increases psychotropic potency. nih.govnih.gov This is attributed, in part, to increased resistance to metabolism by monoamine oxidase (MAO). uomustansiriyah.edu.iq Furthermore, N-benzyl substitution on the primary amine of phenethylamines has been shown to increase both affinity and potency at 5-HT2A receptors, a finding that was initially considered counterintuitive. mdpi.com

Phenethylamine derivatives also interact with trace amine-associated receptors (TAAR1). This compound itself is an agonist of the human TAAR1. wikipedia.org Studies comparing various phenethylamines to their amphetamine counterparts show that the phenethylamines (lacking the α-methyl group) generally bind more strongly to TAAR1. nih.gov

Table 1: Effect of Substituents on Receptor Binding and Function for Selected Phenethylamines

This table presents a selection of data from various studies to illustrate structure-activity relationship trends. EC50 (half-maximal effective concentration) and Ki (inhibition constant) values are in nM. Lower values indicate higher potency and affinity, respectively. Imax represents the maximum response relative to a standard agonist.

CompoundSubstitutionsReceptorKi (nM)EC50 (nM)Efficacy (Imax %)
2C-H 2,5-dimethoxyh5-HT2A44011090
h5-HT2C100025096
2C-I 2,5-dimethoxy, 4-iodoh5-HT2A1202474
h5-HT2C40050098
DOB 2,5-dimethoxy, 4-bromo, α-methylh5-HT2A4.83.182
h5-HT2C1.32.598
DOI 2,5-dimethoxy, 4-iodo, α-methylh5-HT2A2.41.682
h5-HT2C0.61.1100

Data sourced from scientific literature. nih.gov

The introduction of a methyl group on the phenethylamine backbone, such as at the ortho position of the phenyl ring (as in this compound) or on the α-carbon of the side chain (as in amphetamine), can create a chiral center. This results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-isomers. Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology because biological targets like receptors are themselves chiral, often leading to different interactions with each enantiomer. chemimpex.com

While specific research on the individual enantiomers of this compound is limited, extensive studies on its close structural isomer, amphetamine (α-methylphenethylamine), provide a clear illustration of the importance of stereochemistry. For amphetamine, the dextrorotatory (S)-isomer is significantly more potent as a central nervous system stimulant than the levorotatory (R)-isomer. uomustansiriyah.edu.iq The (S)-isomer may be up to 10 times more potent for alerting activity and has fewer of the peripheral cardiovascular effects associated with the (R)-isomer. uomustansiriyah.edu.iq

This differential activity is a direct consequence of how each enantiomer "fits" into the binding pocket of its target receptors. For many psychoactive compounds, one enantiomer is responsible for the majority of the desired pharmacological effects, while the other may be less active, inactive, or contribute to different, sometimes undesirable, effects. nih.gov For example, in studies of methylphenidate, the d-threo enantiomer is predominantly responsible for its therapeutic actions through specific binding to the dopamine transporter, whereas the l-threo enantiomer shows diffuse and nonspecific binding. nih.gov This principle underscores that the specific stereochemical configuration of a molecule like this compound is a key determinant of its ultimate pharmacological profile. chemimpex.com

Table 2: Comparison of Pharmacological Activity of Amphetamine Enantiomers

This table illustrates the principle of stereoselectivity using amphetamine as a well-documented example.

EnantiomerCommon NameRelative Alerting PotencyRelative Psychotomimetic PotencyPrimary Characteristics
(S)-Amphetamine Dextroamphetamine~10x that of (R)-isomer~2x that of (R)-isomerStronger central nervous system effects
(R)-Amphetamine LevoamphetamineLowerLowerStronger peripheral cardiovascular effects

Data sourced from scientific literature. uomustansiriyah.edu.iq Not all effects are quantified with precise ratios and are presented here to illustrate the general principle of differential activity.

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 2-MPEA from complex matrices and its isomers. The choice of technique and conditions is crucial for achieving the necessary resolution and sensitivity.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the analysis of 2-MPEA, offering high resolution, speed, and sensitivity. nih.govresearchgate.net A significant challenge in the analysis of 2-MPEA is its structural isomerism with amphetamine, as both compounds can produce similar mass spectra. nih.govresearchgate.netcurtin.edu.au Therefore, chromatographic separation is essential for their unequivocal identification. nih.govresearchgate.net

Research has led to the development of rapid and simple UPLC-MS/MS procedures that can effectively discriminate between 2-MPEA and amphetamine. nih.govnih.gov These methods often involve a liquid-liquid extraction step for sample clean-up, followed by analysis under isocratic conditions. nih.govnih.gov For instance, successful separation has been achieved using an HSS T3 column with a mobile phase consisting of 0.1% formic acid in water and methanol. nih.gov The validation of these methods typically includes assessments of selectivity, carry-over, sensitivity, and matrix effects to ensure reliable and accurate results. nih.govnih.gov The limits of detection for 2-MPEA in urine samples have been established at levels as low as 10 ng/mL. nih.gov

Table 1: UPLC-MS/MS Method Parameters for 2-MPEA Analysis

Parameter Condition
Chromatography System Waters Acquity UPLC
Column HSS T3 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 300 μl/min
Column Temperature 45 °C
Injection Volume 10 μl
MS Detector Tandem Mass Spectrometer

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is another valuable technique for the analysis of 2-MPEA and its derivatives. tandfonline.comnih.gov While perhaps not as sensitive as MS detection for all applications, HPLC-UV provides a robust and accessible method for quantification. analchemres.org

In the analysis of regioisomers, such as the chloro-derivatives of N-benzyl-α-methylphenethylamines, reversed-phase HPLC has been employed. tandfonline.com However, co-elution of some isomers can occur, necessitating derivatization to improve chromatographic separation. tandfonline.com For instance, derivatization with phenylisothiocyanate (PIT) to form phenylthiourea (B91264) derivatives can enhance the separation of these compounds on a C18 column. tandfonline.com The mobile phase for such separations often consists of a mixture of methanol, water, and acetic acid. tandfonline.com For the separation of enantiomers, normal-phase HPLC following diastereomeric derivatization is a common strategy. tandfonline.com

The limit of detection for phenethylamines using HPLC with UV detection can range from 0.3 to 3 µg/mL. nih.gov The sensitivity can be significantly improved by derivatizing primary and secondary amines to enhance their UV absorbance or to convert them into structures more amenable to other detection methods. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of 2-MPEA and its metabolites. uva.nlscispace.com It is often coupled with chromatographic techniques like UPLC or GC to provide comprehensive analytical data. nih.govresearchgate.net

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides high-resolution mass data, which is crucial for the accurate identification of compounds, especially when dealing with isomers. researchgate.netcurtin.edu.auresearchgate.net Despite the high mass resolution, 2-MPEA and its isomer amphetamine can produce nearly identical mass spectra in LC-ESI-QTOF systems, making chromatographic separation paramount. researchgate.netcurtin.edu.au

A validated pseudo-isocratic UPLC-qTOF-MS method has been developed for the identification of isomeric amphetamine-related drugs in blood. researchgate.netmdpi.com This method, following a mixed-mode solid-phase extraction, can achieve a limit of quantification and detection of 20 ng/mL for all analytes. researchgate.net The high-resolution capability of Q-TOF-MS allows for the generation of collision-induced dissociation (CID) spectra, which show that both 2-MPEA and amphetamine fragment into ions with the same m/z values, further emphasizing the need for chromatographic resolution. nih.govresearchgate.net

Identification of Metabolites

Understanding the metabolic fate of 2-MPEA is crucial for toxicological and pharmacological studies. UPLC-MS/MS and UPLC-qTOF-MS are powerful techniques for the identification and quantification of its metabolites. scispace.comresearchgate.net

Studies have shown that 2-MPEA can be eliminated from the body unchanged, as well as in the form of its phase II conjugates (e.g., glucuronides and sulfates). nih.govnih.gov The hydrolysis of these conjugates can significantly improve the detection capabilities of analytical methods. nih.govnih.gov It is hypothesized that 2-MPEA may also undergo phase I metabolic pathways, such as aromatic hydroxylation, similar to amphetamine, though further research is needed to confirm this. nih.gov In animal studies, the analysis of blood samples has demonstrated a short half-life for 2-MPEA. researchgate.net The detection of metabolites, such as p-OH-alpha-benzyl-N-methylphenethylamine from its parent compound, has been reported in forensic cases. ojp.govdtic.mil

Spectroscopic Methods for Characterization

Spectroscopic techniques provide detailed structural information about the 2-MPEA molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 2-MPEA and its derivatives. industry.gov.ausouthernforensic.org 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its structure. southernforensic.org For example, the 1H NMR spectrum of 2,4-dimethoxy-3-methylphenethylamine hydrochloride shows distinct doublets for the phenyl protons, which can be used to differentiate it from its isomers like 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D), which exhibits two singlets for its phenyl protons. southernforensic.org

Infrared (IR) spectroscopy is another valuable technique for the characterization of 2-MPEA. industry.gov.au The IR spectrum provides information about the functional groups present in the molecule. For instance, the FTIR spectrum of 2,4-dimethoxy-3-methylphenethylamine shows characteristic peaks for C=C stretching, aromatic C=C stretching, symmetric NO2 stretching (in its nitrostyrene (B7858105) precursor), and symmetric C-O-C stretching. southernforensic.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
2-Methylphenethylamine 2-MPEA
Amphetamine
N-benzyl-α-methylphenethylamines
Phenylisothiocyanate PIT
2,4-dimethoxy-3-methylphenethylamine
2,5-dimethoxy-4-methylphenethylamine 2C-D
p-OH-alpha-benzyl-N-methylphenethylamine
Methanol
Acetic Acid
Formic Acid
Water
Glucuronide

Method Validation and Quality Control in Research

The reliability of research findings concerning this compound hinges on the rigorous validation of the analytical methodologies employed. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose, ensuring the generation of accurate and reproducible data. nih.gov For phenethylamine-type compounds, validation is typically performed in accordance with internationally recognized guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). fda.gov.twresearchgate.net The validation process assesses several key performance characteristics to guarantee the method's reliability. nih.gov

Key Validation Parameters

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, this compound, without interference from other components expected to be present in the sample matrix. nih.gov To establish selectivity, different blank matrix samples (e.g., urine, plasma) from various sources are analyzed to ensure that no endogenous or exogenous compounds produce a signal that could be mistaken for the analyte. fda.gov.twnih.gov For mass spectrometry-based methods, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), with the ratio of qualifier to quantifier ions required to be within a specified tolerance (e.g., ±30%) of that from a certified reference standard. nih.gov

Linearity and Working Range: Linearity demonstrates the method's capacity to produce results that are directly proportional to the concentration of the analyte within a specific range. This is established by creating a calibration curve using a series of standards at different known concentrations. mdpi.com For the analysis of phenethylamines, working concentration ranges can vary depending on the specific application and matrix, with examples in the literature ranging from 1.0–50.0 ng/mL to 20–1000 ng/mL. fda.gov.twmdpi.com The relationship between concentration and instrument response is typically evaluated using a linear regression model.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably detect, though not necessarily quantify with acceptable precision and accuracy. d-nb.info The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govd-nb.info For phenethylamines, reported LOQs can vary based on the analytical technique and sample matrix, with values such as 1.0 ng/mL, 5.0 ng/mL, and 20 ng/mL being documented for related compounds. fda.gov.twmdpi.comoup.com The LOQ is often determined as the lowest point on the calibration curve that exhibits a signal-to-noise ratio of at least 10 and a precision of ≤20%. mdpi.com

Precision and Accuracy: Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (within-run) and inter-day precision (between-run). rug.nl Accuracy is the closeness of the analytical result to the true or accepted value. nih.gov Both are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. rug.nl For bioanalytical methods, the acceptance criterion for precision and accuracy is often that the mean value should be within ±15% of the theoretical concentration (or ±20% at the LOQ). researchgate.netrug.nl

Matrix Effect and Recovery: In complex biological samples, the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. The matrix effect must be evaluated to ensure it does not compromise the accuracy of the results. nih.gov Recovery assesses the efficiency of the sample extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.govd-nb.info Studies on related compounds have reported extraction recoveries ranging from 63% to 90%. researchgate.net

Quality Control Procedures

Ongoing quality control (QC) is essential to ensure the continued validity of analytical results. This involves the routine analysis of QC samples alongside unknown samples in every batch. cdc.govumich.edu These QC samples are prepared independently at concentrations spanning the analytical range (low, medium, high). rug.nlcdc.gov The results from the QC samples are monitored using control charts to ensure the method remains in a state of statistical control.

The use of analytical reference standards is fundamental for both identification and quantification. sigmaaldrich.comcaymanchem.com An internal standard—a compound structurally similar to the analyte but with a different mass—is typically added to all samples, calibrators, and controls at a constant concentration. nih.gov The internal standard helps to correct for variability in sample preparation, extraction, and instrument response, thereby improving the precision and accuracy of the method. nih.gov

Below is a table summarizing typical validation parameters and criteria found in research on phenethylamines.

Interactive Data Table: Method Validation Parameters for Phenethylamine (B48288) Analysis

ParameterDescriptionTypical Acceptance Criteria / Reported Values
Selectivity Ability to measure the analyte without interference.No interfering peaks in blank matrix samples at the analyte's retention time. fda.gov.twnih.gov
Linearity (r²) Correlation coefficient of the calibration curve.r² ≥ 0.99
Working Range The range of concentrations that is linear and quantifiable.1.0 - 50.0 ng/mL fda.gov.tw or 20 - 1000 ng/mL mdpi.com
LOD Lowest concentration that can be detected.0.5 ng/mL fda.gov.tw or 2.5 ng/mL oup.com
LOQ Lowest concentration that can be quantified accurately.1.0 ng/mL fda.gov.tw, 5.0 ng/mL oup.com, or 20 ng/mL researchgate.netmdpi.com
Intra-day Precision Precision within a single analytical run (%RSD).≤ 15% (≤ 20% at LOQ) rug.nl
Inter-day Precision Precision between different analytical runs (%RSD).≤ 15% (≤ 20% at LOQ) rug.nl
Accuracy Closeness of measured value to the true value.85-115% of nominal value (80-120% at LOQ) researchgate.net
Recovery Efficiency of the extraction process.63-90% researchgate.net
Carryover Contamination from a preceding high-concentration sample.< 20% of the LOQ signal in a blank sample injected after a high standard. fda.gov.tw

In Vitro and in Vivo Research Models

In Vitro Cellular Models

Synaptosomal Preparations for Neurochemical Studies

Synaptosomes, which are isolated nerve terminals, serve as a valuable in vitro model to study the effects of neuroactive compounds on neurotransmitter release and uptake. Research utilizing rat brain synaptosomes has been instrumental in characterizing the neurochemical profile of 2-Methylphenethylamine (as β-methylphenethylamine or BMPEA) and its analogs.

In these preparations, BMPEA has been identified as a substrate-type releasing agent at both dopamine (B1211576) transporters (DATs) and norepinephrine (B1679862) transporters (NETs). This means it can induce the release of these neurotransmitters from the nerve terminal. However, its potency is significantly lower, by at least ten-fold, compared to amphetamine. A key finding from these studies is that BMPEA exhibits a greater potency for releasing norepinephrine over dopamine. Specifically, the releasing actions of BMPEA and its analog, N-methyl-2-phenylpropan-1-amine (MPPA), were more potent at NETs than at DATs. In contrast, another analog, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA), was found to be a weak substrate, acting only at NETs.

To confirm that BMPEA acts as a true transporter substrate, experiments were conducted using transporter blockers. The presence of the DAT blocker GBR12909 or the NET blocker desipramine (B1205290) caused a parallel rightward shift in the concentration-response curves for BMPEA-induced release, which is characteristic of transporter substrates. These studies typically use radiolabeled substrates like [3H]MPP+ to measure efflux from the synaptosomes. The preparation of synaptosomes often involves tissue from specific brain regions, such as the caudate for DAT assays and whole brain minus the caudate and cerebellum for NET and serotonin (B10506) transporter (SERT) assays.

Table 1: Neurochemical Activity of this compound (BMPEA) and Analogs in Rat Brain Synaptosomes
CompoundTransporter TargetActivityRelative Potency
This compound (BMPEA) DAT, NETSubstrate-type releasing agent>10-fold less potent than amphetamine; More potent at NET than DAT
N-methyl-2-phenylpropan-1-amine (MPPA) DAT, NETSubstrate-type releasing agentMore potent at NET than DAT
N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) NETWeak substrateWeak activity
Amphetamine DAT, NETPotent substrate-type releasing agentHigh

Transfected Cell Lines for Receptorome Screening

To investigate the broader pharmacological profile of this compound (BMPEA) beyond monoamine transporters, researchers have employed transfected cell lines for receptorome screening. This high-throughput approach involves testing the compound against a wide array of human G protein-coupled receptors (GPCRs) expressed in cultured cells to identify potential off-target interactions.

In one comprehensive study, BMPEA and its analogs were screened for binding activity at various human GPCRs, including subtypes for dopamine, norepinephrine, serotonin (5-HT), histamine, and opioids. The general finding was that BMPEA and its analogs displayed limited activity at most of the tested GPCRs when screened at a concentration of 10 µM.

However, some specific interactions were noted. BMPEA and its analog MPPA showed mid-nanomolar affinities for the 5-HT1A receptor. BMPEA also demonstrated affinity for alpha-2 adrenergic receptor subtypes in a range comparable to its transporter releasing potency. Furthermore, the analogs MPPA and DMPPA exhibited low micromolar affinities for the sigma-1 receptor. These screenings are crucial for determining if the physiological effects of a compound can be attributed to actions at sites other than its primary targets. For BMPEA, the radioligand binding assays at various GPCRs did not reveal any non-transporter sites of action that could account for its observed cardiovascular effects. The data from these screenings are typically represented as Ki values, calculated using the Cheng-Prusoff equation.

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice) for Pharmacological Evaluation

Rodent models, primarily rats and mice, are standard in the pharmacological evaluation of phenethylamine (B48288) compounds. nih.govresearchgate.netnih.gov These models allow for the controlled investigation of a substance's effects on a living organism. While specific studies detailing the comprehensive pharmacological evaluation of 2-MPEA in rodents are limited, the established methodologies for related compounds provide a framework for how such evaluations would be conducted.

For instance, studies on related phenethylamines often involve administering the compound to rodents to observe behavioral changes, assess physiological responses, and determine its pharmacokinetic profile. researchgate.netnih.gov Drug discrimination studies in rats are a common paradigm used to compare the subjective effects of a novel substance to those of known drugs. nih.govnih.gov In this paradigm, rats are trained to recognize the effects of a specific drug, such as methamphetamine or MDMA, and then tested with the novel compound to see if they produce a similar response. nih.gov Locomotor activity studies in mice are also frequently employed to assess the stimulant or depressant effects of a substance. nih.gov

While these models are well-established for the phenethylamine class, dedicated studies focusing solely on the pharmacological profile of 2-MPEA in rats and mice are not extensively documented in the provided research.

Assessment of Neurochemical and Behavioral Effects

The neurochemical effects of phenethylamines are typically investigated by measuring changes in neurotransmitter levels, such as dopamine and serotonin, in key brain regions. nih.gov Techniques like in vivo brain microdialysis in rats allow for real-time monitoring of these neurotransmitter dynamics. nih.gov For other phenethylamines, this method has been used to demonstrate dose-dependent increases in dopamine and serotonin in areas like the nucleus accumbens and medial prefrontal cortex. nih.gov

Behavioral effects are assessed through a battery of tests. Locomotor activity assays in mice can reveal stimulant or depressant properties of a compound. nih.gov For example, some psychoactive substituted phenethylamines have been shown to depress locomotor activity at higher doses, while some exhibit stimulant effects at lower doses. nih.gov Drug discrimination tests in rats provide insight into the subjective effects of a compound and its similarity to known psychoactive substances. nih.govnih.gov

Cardiovascular Effects and Hemodynamic Monitoring

The cardiovascular effects of phenethylamine analogues are a significant area of research due to their sympathomimetic properties, which can lead to increased heart rate and blood pressure. nih.govresearchgate.netsemanticscholar.org In vivo studies in conscious, freely moving rats equipped with biotelemetry transmitters are the gold standard for monitoring hemodynamic parameters such as blood pressure and heart rate following drug administration. nih.govnih.gov

Studies on isomers of 2-MPEA, such as β-methylphenethylamine, have demonstrated significant pressor effects (increases in blood pressure). nih.govnih.gov For example, β-methylphenethylamine has been shown to produce dose-dependent increases in blood pressure in rats, an effect that can be reversed by an α-adrenergic antagonist. nih.gov However, specific data from hemodynamic monitoring studies on 2-MPEA are not detailed in the available research. Given its structural similarity to other phenethylamines that are known to have cardiovascular effects, it is plausible that 2-MPEA would also impact the cardiovascular system, likely through its interaction with adrenergic receptors and TAAR1. researchgate.netsemanticscholar.org

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic studies focus on its dose-response relationship. For phenethylamines, these studies are often conducted in rodent models. wikipedia.org

Pharmacokinetic data for many phenethylamine analogues is limited. vulcanchem.com The metabolism of N-methylphenethylamine, a related compound, is known to be rapid, primarily mediated by monoamine oxidases. wikipedia.org The specific metabolic pathways and clearance rates for 2-MPEA have not been extensively characterized in the provided information.

Pharmacodynamic studies of related phenethylamines have established their effects on monoamine transporters and receptors. nih.govwikipedia.org For example, β-methylphenethylamine has been shown to be a substrate for both dopamine and norepinephrine transporters, although with lower potency than amphetamine. nih.gov As a known TAAR1 agonist, the pharmacodynamics of 2-MPEA are linked to the activation of this receptor. wikidoc.orgwikipedia.org However, detailed dose-response curves and efficacy studies for 2-MPEA in vivo are not well-documented in the available search results.

Considerations for In Vitro-to-In Vivo Extrapolation (IVIVE)

In Vitro-to-In Vivo Extrapolation (IVIVE) is a modeling approach that aims to predict the in vivo effects of a substance based on in vitro data. nih.govdntb.gov.uafrontiersin.orgnih.govresearchgate.net This is particularly useful for chemical risk assessment and for prioritizing compounds for further testing. nih.govdntb.gov.uanih.govresearchgate.net The process typically involves using in vitro concentration-effect data (e.g., receptor activation potency) and combining it with physiologically based pharmacokinetic (PBPK) models to estimate the equivalent in vivo dose that would produce a similar effect. nih.govdntb.gov.uanih.govresearchgate.net

For phenethylamine analogues, IVIVE has been proposed as a method to predict their potential cardiovascular effects in humans based on their in vitro activity at adrenergic receptors and TAAR1. nih.govdntb.gov.uanih.govresearchgate.net Key in vitro parameters for such models include receptor binding affinities (EC50 values), and data on absorption, distribution, metabolism, and excretion (ADME) which can be partially determined through in vitro assays (e.g., using Caco-2 cells for absorption). nih.gov

While the principle of IVIVE is applicable to 2-MPEA, the specific in vitro data required for accurate modeling, such as its potency at various adrenergic receptor subtypes and detailed metabolic stability information, are not fully available in the provided search results. vulcanchem.com Therefore, a comprehensive IVIVE assessment for 2-MPEA cannot be constructed from the current information.

Neurochemical and Neurobiological Implications

Modulation of Central Nervous System (CNS) Pathways

The primary mechanism by which 2-Methylphenethylamine and its structural relatives modulate CNS pathways is through their interaction with monoamine transporters. Research on β-Methylphenethylamine (BMPEA), a positional isomer of 2-MPEA, reveals that these compounds act as substrate-type releasing agents at both dopamine (B1211576) transporters (DATs) and norepinephrine (B1679862) transporters (NETs). nih.gov This means they are taken up into the presynaptic neuron by these transporters and, in turn, trigger the release of dopamine and norepinephrine from the neuron into the synapse. nih.govnih.gov

Studies comparing BMPEA to amphetamine show that while both are potent releasing agents, BMPEA displays a clear preference for NETs over DATs. nih.govresearchgate.net Its releasing actions are significantly more potent at norepinephrine transporters. nih.gov In contrast, amphetamine and methamphetamine are potent releasers at both DATs and NETs. nih.govfrontiersin.org This preferential activity at NETs suggests that the primary CNS effects of compounds like BMPEA may be driven more by noradrenergic pathways than dopaminergic ones, distinguishing them from amphetamine. nih.gov

In Vitro Releasing Potency (EC₅₀ nM) of β-Methylphenethylamine (BMPEA) vs. Amphetamine

This table compares the concentration of each compound required to produce 50% of the maximum neurotransmitter release at dopamine and norepinephrine transporters in rat brain synaptosomes.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)
β-Methylphenethylamine (BMPEA)311 ± 3930 ± 4
Amphetamine25 ± 37 ± 1
Data derived from studies on rat brain synaptosomes. Lower EC₅₀ values indicate higher potency. nih.gov

Impact on Mood Regulation and Cognitive Functions

The modulation of dopamine and norepinephrine pathways by phenethylamines has significant implications for mood and cognition. wikipedia.orgnih.gov Increased signaling of these neurotransmitters, particularly in brain regions like the prefrontal cortex, is associated with changes in emotional states and executive functions. wikipedia.org While direct studies on 2-MPEA are limited, the effects of related norepinephrine-dopamine releasing agents (NDRAs), such as amphetamine, provide a framework for its potential impacts. wikipedia.org

At therapeutic doses, amphetamine is known to cause effects such as euphoria, increased alertness, concentration, and improved cognitive control, including working memory and inhibitory control. wikipedia.org These effects are linked to the enhanced activity of dopamine and norepinephrine in the prefrontal cortex and other brain networks responsible for executive function. wikipedia.orgnih.gov The parent compound, 2-phenylethylamine (PEA), has also been investigated as a potential neuromodulator of catecholamine activity, with research suggesting a link to the action of some antidepressant medications. nih.gov

Given that 2-MPEA and its isomers promote the release of norepinephrine and dopamine, they are expected to have an impact on mood and cognitive processes. nih.gov The preferential release of norepinephrine could suggest a more pronounced effect on alertness, arousal, and aspects of attention. frontiersin.org However, the balance between dopaminergic and noradrenergic activity is crucial, as it determines the specific profile of effects on mood, motivation, and cognitive performance. frontiersin.orgwikipedia.org Long-term use of related stimulants like methamphetamine has been associated with cognitive dysfunction, indicating that sustained overstimulation of these pathways can lead to deficits in domains such as working memory, attention, and decision-making. nih.gov

Neurotoxicity and Cellular Homeostasis

There is very little data available specifically on the neurotoxicity of this compound. wikipedia.org However, research on structurally related compounds, particularly high doses of amphetamine, methamphetamine, and other phenethylamine (B48288) derivatives, has identified potential pathways for neurotoxicity. frontiersin.orgnih.gov The primary mechanism of toxicity for these stimulants is often linked to the disruption of cellular homeostasis in monoaminergic neurons. nih.gov

Sustained, high-level release of dopamine and norepinephrine can lead to several downstream cytotoxic effects:

Oxidative Stress : The metabolism of excess dopamine in the cytoplasm can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components like lipids, proteins, and DNA. nih.gov

Disrupted Calcium Homeostasis : Some substituted phenethylamines can cause an imbalance in intracellular calcium levels, which is a critical signaling molecule. mdpi.com Dysregulation of calcium can trigger apoptotic pathways, leading to cell death. mdpi.com

Neuroinflammation : High doses of stimulants like methamphetamine can activate microglia, the resident immune cells of the brain, leading to a neuroinflammatory response that can contribute to neuronal damage. nih.gov

Studies on the "2C series" of 2,5-dimethoxy-substituted phenethylamines have demonstrated that these compounds can induce severe neurotoxicity in both dopaminergic and serotonergic neurons in vitro. okayama-u.ac.jpresearchgate.net While these compounds are structurally distinct from 2-MPEA, their toxicity highlights that the phenethylamine scaffold can be associated with significant neurotoxic potential. mdpi.comresearchgate.net The neurotoxic effects of methamphetamine on central norepinephrine and dopamine neurons are well-documented and serve as a critical reference for understanding the potential risks associated with potent monoamine-releasing agents. frontiersin.org

Potential Research Applications

Lead Compound in Drug Discovery Research

The 2-phenethylamine scaffold, to which 2-Methylphenethylamine belongs, is a foundational structure in medicinal chemistry. mdpi.comnih.govbohrium.com A lead compound is a chemical that demonstrates pharmacological or biological activity and serves as the starting point for developing new drugs through chemical modifications. wikipedia.orgsubharti.org The goal of these modifications, known as lead optimization, is to enhance desirable properties like potency and selectivity while minimizing adverse effects. subharti.org

The 2-phenethylamine structure is present in numerous endogenous compounds, including key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as in a wide array of synthetic drugs. mdpi.comwikipedia.org Its ability to be systematically modified makes it an attractive scaffold for researchers. mdpi.comsubharti.org For instance, altering the structure of phenethylamine (B48288) to create its isomer, α-methylphenethylamine (amphetamine), changes its interaction with metabolic enzymes and thus its bioavailability and activity. subharti.org This principle of structural modification is central to drug discovery. subharti.org

Researchers in medicinal chemistry utilize the 2-phenethylamine framework to design new molecules targeting a diverse range of receptors. mdpi.combohrium.comresearchgate.net By making strategic substitutions on the phenyl ring or the ethylamine (B1201723) side chain, scientists can explore the vast chemical space around this core structure to develop novel therapeutic agents. mdpi.comd-nb.info This makes the broader class of 2-phenethylamines, including this compound, a valuable lead structure for creating new bioactive compounds. mdpi.combohrium.com

Tools for Studying Trace Amine Systems

This compound is an important research tool for investigating the function of trace amine systems in the body. wikipedia.orgwikidoc.org Trace amines are a group of endogenous compounds structurally related to classical monoamine neurotransmitters but found in much lower concentrations. frontiersin.org They exert their effects through a specific family of receptors called trace amine-associated receptors (TAARs). wikidoc.orgnih.gov

The most studied of these receptors is the trace amine-associated receptor 1 (TAAR1). wikidoc.org this compound is a known agonist of human TAAR1 (hTAAR1), meaning it binds to and activates this receptor. wikipedia.orgwikidoc.org This property is shared with its isomers, such as amphetamine, β-methylphenethylamine, and N-methylphenethylamine. wikipedia.orgwikidoc.org

Because this compound can selectively activate TAAR1, it allows researchers to probe the downstream effects of this activation. wikipedia.orgwikidoc.org TAAR1 is known to play a significant role in modulating neurotransmission in dopamine, norepinephrine, and serotonin (B10506) systems. wikidoc.org Therefore, by using this compound as a research tool, scientists can study the intricate role TAAR1 plays in the central nervous system and its potential as a therapeutic target for various neurological and psychiatric conditions. wikidoc.org

Investigating Neurotransmission and Receptor Interactions

The primary mechanism through which this compound is studied for its effects on neurotransmission is its interaction with the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikidoc.org As a TAAR1 agonist, it provides a means to explore the receptor's role in regulating the activity of key neurotransmitter systems. wikidoc.org

When an agonist like this compound binds to TAAR1, it can influence the release and reuptake of monoamine neurotransmitters. wikipedia.org For example, the activation of TAAR1 can lead to the phosphorylation of the dopamine transporter (DAT), causing it to either work in reverse or be removed from the axon terminal, thus ceasing dopamine transport. wikipedia.org This modulation of monoamine systems is a key area of research for understanding both normal brain function and the pathology of certain disorders. wikidoc.org

Research has characterized the potency and efficacy of various phenethylamine analogues at the hTAAR1 receptor. In a 2024 study, the related compound β-methylphenethylamine was found to be a potent agonist of TAAR1. nih.gov Such studies help to build a detailed picture of the structure-activity relationships of these compounds, clarifying how small changes to the phenethylamine structure can affect receptor interaction. nih.govnih.gov While many phenethylamine derivatives interact with TAAR1, some, like certain 2,5-dimethoxy-substituted phenethylamines, show little to no activation of the receptor, highlighting the specificity of these interactions. nih.gov

CompoundReceptorPotency (EC₅₀)Efficacy (Eₘₐₓ)Source
β-MethylphenethylaminehTAAR12.1 µM77% nih.gov
PhenethylaminehTAAR18.8 µM97% nih.gov
TyraminehTAAR19.5 µM77% nih.gov
HordeninehTAAR147 µM82% nih.gov

Research on Anti-Cancer Properties of Derivatives

While research into the direct anti-cancer properties of this compound is limited, studies on related phenethylamine derivatives suggest this is a potential area of investigation. The modification of the phenethylamine scaffold has yielded compounds with demonstrated biological activity against cancer cell lines. iaea.orgnih.govresearchsquare.comnih.gov

Recent research has explored various classes of phenethylamine derivatives for their therapeutic potential:

Phenethylamine-based ureas: A 2021 study synthesized and evaluated a series of substituted phenethylamine-based urea (B33335) derivatives. One compound, 1,3-bis(4-methylphenethyl)urea, was found to be significantly more potent than the conventional chemotherapy drug cisplatin (B142131) against a human cervical cancer cell line (HeLa) and showed low toxicity to normal human cells. iaea.org Another study on N,N′-dialkyl urea derivatives containing phenethylamine moieties also found that some compounds exhibited notable activity against HeLa cancer cells. tandfonline.com

Phenethylamine-based β-lactams: A 2022 study synthesized novel β-lactam derivatives based on the phenethylamine structure. These compounds were tested for anticancer activity against colorectal cancer cells (Caco-2), with some showing promising results and low toxicity, suggesting their potential utility in cancer treatment. nih.gov

Metal Complexes: Ferrocene derivatives, which can be prepared using α-phenethylamine as an intermediate, are being investigated as candidate drugs or lead compounds for cancer treatment. nih.gov A 2024 study showed that co-crystals of α-phenethylamine and ferrocenecarboxylic acid could inhibit the growth of several cancer cell lines. nih.gov Additionally, imine-metal complexes derived from substituted phenethylamines have been synthesized and shown to possess dose-dependent anticancer activity against a lung cancer cell line (A549). researchsquare.com

These findings indicate that the phenethylamine skeleton, from which this compound is derived, serves as a viable backbone for the synthesis of novel compounds with potential applications in oncology research. iaea.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What is the molecular structure of 2-Methylphenethylamine, and how is it characterized experimentally?

  • Answer : this compound (C₉H₁₃N) is an aromatic amine with a benzene ring substituted by a methyl group (-CH₃) at the 2-position and an ethylamine side chain (-CH₂CH₂NH₂). Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and functional groups, complemented by mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can identify NH₂ and aromatic C-H stretching vibrations . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, as outlined in pharmacological research protocols .

Q. What are the standard synthetic routes for this compound, and what purity controls are critical?

  • Answer : Common synthesis involves reductive amination of 2-methylacetophenone or alkylation of benzylamines. Post-synthesis, purification via fractional distillation or recrystallization is essential. Purity validation requires ≥95% chromatographic purity (HPLC/GC), with residual solvent analysis (e.g., toluene) per ICH guidelines. Novel compounds must include elemental analysis (C, H, N) and spectroscopic data (IR, NMR, MS) in the main manuscript, while detailed synthetic protocols are relegated to supplementary materials to avoid redundancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

  • Answer : Discrepancies in receptor binding affinities or toxicity profiles may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK-293 for receptor studies) and reference controls (e.g., serotonin receptor agonists).
  • Replicate studies : Independent validation across labs with shared compound batches.
  • Statistical rigor : Apply ANOVA or Bayesian analysis to quantify variability and confirm significance thresholds (p < 0.01) .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound samples?

  • Answer : Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) enables detection of impurities at ≤0.1% levels. For stereoisomer resolution, chiral stationary phase HPLC or capillary electrophoresis (CE) is advised. Structural elucidation of unknown impurities can leverage tandem MS/MS and 2D-NMR (e.g., HSQC, HMBC) .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., TAAR1 or 5-HT receptors) identifies potential binding modes. Quantitative structure-activity relationship (QSAR) models, trained on experimental IC₅₀ data, prioritize analogs with optimized logP and polar surface area (PSA) for blood-brain barrier permeability. Density functional theory (DFT) calculations predict metabolic stability by simulating oxidative pathways (e.g., CYP450 interactions) .

Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Answer :

  • Dosing : Administer via intravenous (IV) and oral routes to calculate bioavailability (F).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytics : Use LC-MS/MS for quantification, validated per FDA bioanalytical guidelines (linearity R² ≥ 0.99, precision CV ≤15%).
  • Ethics : Adhere to institutional animal care protocols (IACUC) and include sham controls to isolate compound-specific effects .

Methodological Guidelines

  • Experimental Design : Follow the Beilstein Journal’s formatting for clarity: main text emphasizes conclusions and significance, while supplementary files detail methods .
  • Data Reporting : Use tables to compare IC₅₀ values across studies, noting assay conditions (e.g., Table 1: Receptor Binding Affinities Under Varied pH). Avoid non-validated commercial databases; prioritize peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.